molecular formula C10H8N4O B1491750 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1476093-87-4

2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1491750
CAS No.: 1476093-87-4
M. Wt: 200.2 g/mol
InChI Key: MDBJPJWVUZUBBK-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together.

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, such as protein kinases, leading to changes in their activity .

Biochemical Pathways

Given its potential inhibition of protein kinases , it could affect pathways related to cell growth, differentiation, migration, and metabolism.

Pharmacokinetics

Related compounds have shown good oral bioavailability , suggesting that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Based on its potential inhibition of protein kinases , it could lead to changes in cell growth, differentiation, migration, and metabolism.

Biochemical Analysis

Biochemical Properties

2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an inhibitor of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis . Additionally, this compound has shown affinity for binding to specific receptors, thereby influencing signal transduction mechanisms within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic pathways . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific kinases, which disrupts phosphorylation events critical for cell signaling . This compound also binds to DNA and RNA, affecting gene expression by modulating transcription and translation processes . Additionally, this compound can interact with various proteins, leading to changes in their conformation and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity . These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects have been reported, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and RNA, influencing gene expression . Additionally, this compound can be targeted to specific organelles, such as mitochondria, where it can modulate mitochondrial function and energy metabolism . The subcellular localization of this compound is critical for understanding its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the furan ring, which can influence its chemical reactivity and biological interactions.

Biological Activity

Overview

2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound notable for its fused pyrazole and pyrimidine rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases, which are crucial in cell signaling pathways.

The biological activity of this compound primarily revolves around its ability to inhibit protein kinases. This inhibition can lead to significant alterations in cellular processes such as proliferation and apoptosis.

Targeted Kinases

The compound has shown specific activity against:

  • Cyclin-dependent kinase 2 (CDK2)
  • Tropomyosin receptor kinase A (TRKA)

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects on the aforementioned kinases, with IC50 values indicating high efficacy:

  • CDK2 : IC50 values range from 0.22 µM to 0.78 µM across various derivatives.
  • TRKA : IC50 values range from 0.57 µM to 1.34 µM.

These findings suggest that modifications to the compound can enhance its inhibitory potency against these kinases, making it a candidate for further development as an anticancer agent.

Cellular Effects

The compound's impact on cellular processes has been documented through various studies:

  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including lung and renal carcinoma cells. For instance, one derivative exhibited a growth inhibition (GI%) of 71.8% against HOP-92 lung carcinoma cells and 66.02% against ACHN renal cancer cells .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals.
  • Cell Cycle Arrest : Treatment with this compound leads to notable cell cycle arrest at the G0–G1 phase, suggesting its potential role in halting cancer cell proliferation .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • A study reported that derivatives of pyrazolo[1,5-a]pyrimidine showed significant anticancer activity across multiple cell lines, with some compounds achieving over 100% growth inhibition in specific cases .
  • Another investigation focused on the dual inhibition potential toward CDK2 and TRKA, demonstrating that certain derivatives not only inhibited kinase activity but also displayed favorable pharmacokinetic properties such as good oral bioavailability .

Table 1: Inhibition Potency of this compound Derivatives

CompoundTarget KinaseIC50 (µM)GI% Against HOP-92GI% Against ACHN
6dCDK20.5571.866.02
6mTRKA1.06--
6nCDK20.78--
6sCDK211.70--

Properties

IUPAC Name

2-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBJPJWVUZUBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=C(C=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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